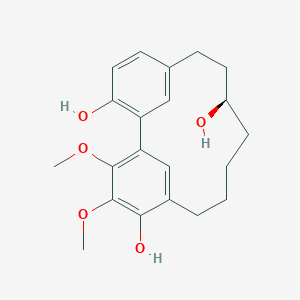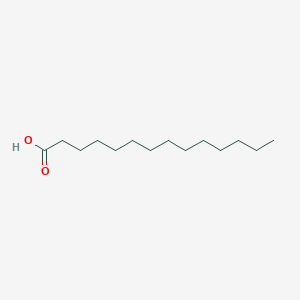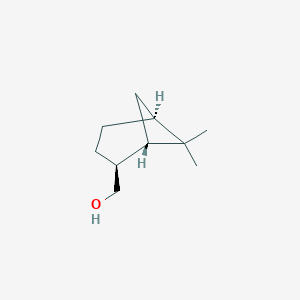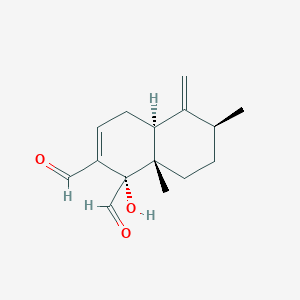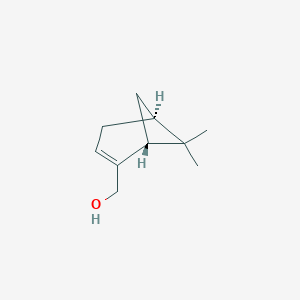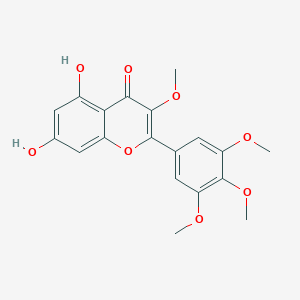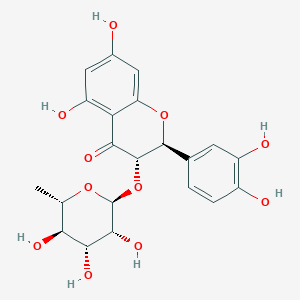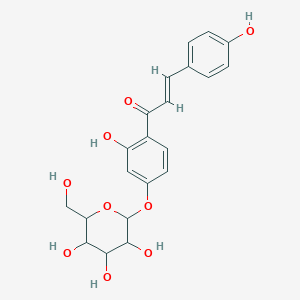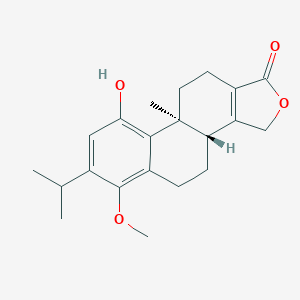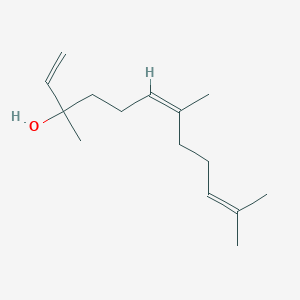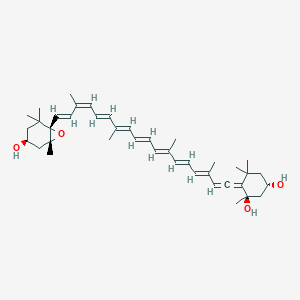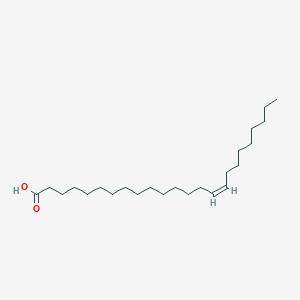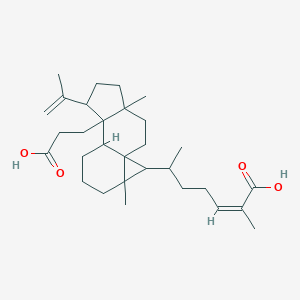![molecular formula C18H26O11 B191998 Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 30164-95-5](/img/structure/B191998.png)
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleoside dimethyl ester belongs to the class of organic compounds known as terpene glycosides. These are prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone. Oleoside dimethyl ester is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, oleoside dimethyl ester is primarily located in the cytoplasm. Outside of the human body, oleoside dimethyl ester can be found in fats and oils, herbs and spices, olive, and pomes. This makes oleoside dimethyl ester a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 2H-Pyran-2-ones : A study by Kočevar et al. (1992) demonstrated the synthesis of 2H-pyran-2-ones, which are chemically related to the compound , using a one-pot synthesis from various reactants including dimethyl 1,3-acetonedicarboxylate and diethoxymethyl acetate (Kočevar et al., 1992).
Compound Derivatives in Fraxinus Excelsior : Research by Bai et al. (2010) identified compounds structurally related to the chemical in Fraxinus excelsior. These compounds showed activity in inhibiting adipocyte differentiation and activating PPARalpha, a receptor involved in lipid metabolism (Bai et al., 2010).
Applications in Organic Chemistry
Transformation into Thiazole Carboxylates : Žugelj et al. (2009) discussed the transformation of a similar compound into thiazole-5-carboxylates, highlighting its versatility in organic synthesis (Žugelj et al., 2009).
Application in Multicomponent Synthesis : Kiyani and Ghorbani (2014) explored the use of a similar compound in a green, multicomponent synthesis process, emphasizing its application in eco-friendly and efficient chemical synthesis (Kiyani & Ghorbani, 2014).
Biological Activity
Antidiabetic Activity : Bai et al. (2010) also noted the potential relevance of compounds structurally related to the chemical in pathways for antidiabetic activity, based on their biological activity profiles (Bai et al., 2010).
Potential in Antihypertensive Management : Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues, structurally related to the chemical, from Sargassum wightii. These compounds showed significant antihypertensive activities, indicating their potential as therapeutic leads in antihypertensive management (Maneesh & Chakraborty, 2018).
Propiedades
Número CAS |
30164-95-5 |
|---|---|
Nombre del producto |
Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Fórmula molecular |
C18H26O11 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7,9,11,13-15,17-19,21-23H,5-6H2,1-3H3/b8-4- |
Clave InChI |
KYVUMEGNMQDSHO-YWEYNIOJSA-N |
SMILES isomérico |
C/C=C\1/C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC |
SMILES canónico |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



